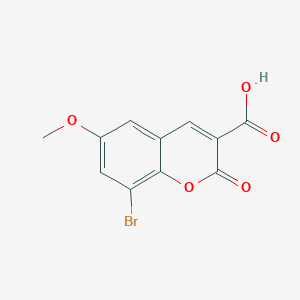

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Descripción

8-Bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a substituted coumarin derivative characterized by a bromine atom at position 8 and a methoxy group at position 6 on the chromene scaffold. This compound belongs to a class of chromene carboxylic acids, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

8-bromo-6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5/c1-16-6-2-5-3-7(10(13)14)11(15)17-9(5)8(12)4-6/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFNMESQAWOJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted coumarins with different functional groups at the 8-position.

Oxidation and Reduction: Products include quinones and dihydro derivatives, respectively.

Aplicaciones Científicas De Investigación

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparación Con Compuestos Similares

Positional Isomerism

- 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9) : A positional isomer with bromine and methoxy groups swapped. The altered substituent arrangement impacts molecular polarity and crystallinity, as evidenced by differences in melting points and solubility profiles .

- 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1i) : Lacks the 6-methoxy group, resulting in reduced steric hindrance and altered electronic properties. Reported in a 54% yield, this compound exhibits lower solubility in polar solvents compared to its methoxy-substituted counterpart .

Functional Group Variations

- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 35924-44-8) : Absence of bromine reduces molecular weight (220.18 g/mol vs. 299.07 g/mol for the target compound) and increases solubility in aqueous media .

- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid : Features a fused benzene ring (benzo[f]chromene), leading to a larger conjugated system and higher melting point (235–236°C) compared to the target compound’s simpler chromene scaffold .

Physicochemical Properties

Melting Points and Solubility

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| 8-Bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 299.07 | Not reported | Likely soluble in DMSO, methanol |

| 6-Bromo-8-methoxy isomer | 299.07 | Not reported | Similar to target compound |

| 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 269.05 | 200 | Soluble in dichloromethane, ethanol |

| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 220.18 | 165–166 | High aqueous solubility |

| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | 238.21 | 235–236 | Poor solubility in non-polar solvents |

Spectral Data

- IR Spectroscopy : Brominated chromenes show characteristic C=O stretches at ~1745 cm⁻¹ and C-Br vibrations near 600–700 cm⁻¹. Methoxy groups exhibit C-O stretches at ~1250 cm⁻¹ .

- NMR : The methoxy proton signal in 8-bromo-6-methoxy derivatives appears as a singlet at δ ~3.8–4.0 ppm, while bromine deshields adjacent aromatic protons, shifting signals downfield .

Actividad Biológica

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is with a molecular weight of 299.07 g/mol. Its structure features a bromine atom at the 8-position and a methoxy group at the 6-position, contributing to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 8-bromo-6-methoxy-2-oxochromene-3-carboxylic acid |

| Molecular Formula | C11H7BrO5 |

| Molecular Weight | 299.07 g/mol |

| CAS Number | 477848-48-9 |

Antimicrobial Activity

Research indicates that coumarin derivatives, including 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, exhibit notable antimicrobial properties. A study highlighted that certain coumarin analogues demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) analysis revealed that the presence of halogen substituents enhances antimicrobial potency.

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer activity. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, it has been observed to inhibit topoisomerase enzymes, which play a vital role in DNA replication and transcription.

The biological activity of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancer cells.

- Receptor Interaction : The compound may bind to cellular receptors, modulating signaling pathways associated with inflammation and cancer progression.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various coumarin derivatives, including 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The results indicated a significant zone of inhibition against Candida albicans and Bacillus subtilis , with IC50 values comparable to standard antibiotics.

Anticancer Activity Evaluation

In another investigation, the anticancer potential was evaluated using human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells (MCF7), indicating promising therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid?

- Methodology :

- Step 1 : Start with a coumarin scaffold (e.g., 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid) and introduce bromine at the 8-position via electrophilic aromatic substitution. Optimize bromination using reagents like N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) .

- Step 2 : Purify intermediates via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to remove unreacted brominating agents .

- Step 3 : Confirm regioselectivity using HPLC and monitor reaction progress with TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) .

- Challenges : Competing bromination at adjacent positions; use steric/electronic directing groups (e.g., methoxy at C6) to enhance selectivity .

Q. How to characterize the compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Identify key signals: methoxy protons at δ ~3.9 ppm, chromene lactone carbonyl at δ ~160 ppm, and carboxylic acid proton (broad, δ ~12 ppm) .

- IR : Confirm lactone (C=O stretch ~1740 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups .

- Chromatography :

- Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Multi-Technique Approach :

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining the crystal structure. For example, hydrogen bonding between the carboxylic acid and solvent molecules (e.g., DMF) can stabilize the crystal lattice, aiding in structure validation .

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to confirm substitution patterns .

Q. What is the role of hydrogen bonding in the crystal packing of this compound?

- Key Observations :

- Intermolecular O–H⋯O bonds between the carboxylic acid and solvent molecules (e.g., DMF) dominate the supramolecular architecture. These interactions stabilize the crystal lattice, as seen in similar chromene derivatives with hydrogen bond lengths of ~2.7 Å .

- Planarity of the chromene ring (mean deviation: ~0.05 Å) enhances π-π stacking, contributing to thermal stability .

Q. How to design experiments to study structure-activity relationships (SAR) for bioactivity?

- Methodology :

- Step 1 : Synthesize analogs with variations at C6 (e.g., replacing methoxy with ethoxy) and C8 (e.g., chloro instead of bromo).

- Step 2 : Test bioactivity (e.g., antimicrobial, anticancer) using standardized assays (e.g., MIC for antimicrobial activity).

- Step 3 : Correlate substituent electronegativity (e.g., bromo vs. methoxy) with activity trends. For example, bromine’s electron-withdrawing effect may enhance binding to target enzymes .

Q. What mechanistic insights exist for bromination reactions in chromene derivatives?

- Reaction Pathway :

- Bromination proceeds via an electrophilic mechanism where Br⁺ is generated in situ (e.g., using H₂SO₄ and KBr). The methoxy group at C6 directs bromination to C8 via resonance stabilization of the intermediate carbocation .

- Key Evidence : In coumarin brominations, regioselectivity is confirmed by X-ray data showing bromine occupancy at the para position to electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.